molecular formula C27H21N7O3 B2749164 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207043-83-1

3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2749164
CAS No.: 1207043-83-1
M. Wt: 491.511
InChI Key: FCDCJZQERIIRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolopyrimidinone core fused with a 1,2,4-oxadiazole moiety. Key structural elements include:

  • A benzyl group at the N3 position of the triazolopyrimidinone ring.
  • A 1,2,4-oxadiazole substituted at C6, bearing a 4-(benzyloxy)phenyl group at the oxadiazole’s C3 position.

Properties

IUPAC Name

3-benzyl-6-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7O3/c35-27-24-26(34(32-30-24)15-19-7-3-1-4-8-19)28-18-33(27)16-23-29-25(31-37-23)21-11-13-22(14-12-21)36-17-20-9-5-2-6-10-20/h1-14,18H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDCJZQERIIRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the triazolopyrimidinone core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like an azide.

    Benzylation and benzyloxylation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction: The oxadiazole and triazolopyrimidinone rings can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit a range of biological activities:

  • Antimicrobial Activity : The oxadiazole and triazole components contribute to significant antimicrobial effects against various pathogens including Mycobacterium tuberculosis .
  • Anticancer Properties : Studies have shown that derivatives containing oxadiazole rings can inhibit cancer cell proliferation. In silico studies support their potential as anticancer agents by predicting favorable binding interactions with target proteins .
  • Anti-diabetic Effects : Some derivatives have been evaluated for their ability to modulate glucose metabolism and exhibit anti-diabetic properties .

Case Studies

Several case studies highlight the efficacy of compounds related to 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one :

Case Study 1: Antitubercular Activity

A study synthesized a series of 1,2,3-triazole hybrids with dihydropyrimidinone scaffolds and tested them against multidrug-resistant strains of Mycobacterium tuberculosis. The promising results indicated that certain compounds displayed significant activity at concentrations as low as 10 μg/mL .

Case Study 2: Anticancer Evaluation

In another investigation focusing on oxadiazole derivatives, compounds were subjected to molecular docking studies which revealed strong interactions with cancer-related proteins. The synthesized compounds showed IC50 values in the micromolar range against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related triazolopyrimidinone derivatives are analyzed for comparative insights:

Table 1: Structural and Molecular Comparison

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound R1: Benzyl; R2: 4-(Benzyloxy)phenyl Not Provided Estimated ~550-600 Hypothesized high lipophilicity
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-... R1: 3-Methoxybenzyl; R2: 3,4-Dimethoxyphenyl C23H21N7O5 475.465 Characterized via NMR, IR, MS; moderate polarity
3-Benzyl-5-cyclohexylamino-6-phenyl-... R1: Benzyl; R2: Cyclohexylamino, Phenyl C23H24N6O 400.48 Coplanar triazolopyrimidinone core; chair conformation cyclohexyl
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-... R1: 3-Fluorobenzyl; R2: 3,4-Dimethoxyphenyl C22H18FN7O4 463.429 10 H-bond acceptors, 0 donors; supplier-reported

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s benzyloxy group likely increases lipophilicity compared to methoxy ( ) or fluorine ( ) substituents. This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Routes: highlights the use of caesium carbonate and DMF for coupling phenyl-1,2,4-oxadiazoles to heterocyclic cores, suggesting a viable method for synthesizing the target compound . employs tandem aza-Wittig reactions, which may offer regioselective advantages for triazolopyrimidinone derivatives .

Structural Features: X-ray crystallography of ’s compound reveals a coplanar triazolopyrimidinone core, which may stabilize π-stacking interactions in biological targets . The fluorine atom in ’s compound could enhance metabolic stability compared to methoxy or benzyloxy groups .

Research Findings and Implications

  • Pharmacological Potential: While direct activity data for the target compound is absent, analogs like 2-amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7-one () suggest that triazolopyrimidinones are explored for bioactivity, though specific targets remain unelucidated in the provided evidence .
  • Computational and Spectroscopic Insights: emphasizes spectroscopic characterization (e.g., IR, NMR) for validating triazolopyrimidinone derivatives, which would be critical for confirming the target compound’s structure .

Biological Activity

The compound 3-benzyl-6-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and inhibition of specific enzymes.

The compound features several key functional groups:

  • Triazole and Pyrimidine Rings : These heterocycles are known for their biological activity and are often involved in interactions with various biological targets.
  • Oxadiazole Moiety : This group has been linked to anticancer activities and enzyme inhibition.
  • Benzyloxy Substituent : The presence of benzyloxy groups can enhance lipophilicity and potentially improve bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing oxadiazole and triazole moieties. For instance:

  • A related derivative demonstrated potent cytotoxicity against various cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM. Notably, this compound outperformed doxorubicin in some assays .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound 10cHCT-1161.82
Compound 10cHePG-25.55
DoxorubicinHCT-1165.23
DoxorubicinHePG-24.50

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative diseases. A study found that certain oxadiazole derivatives exhibited potent MAO B inhibition with IC50 values as low as 1.4 nM .

Table 2: MAO B Inhibition Potency

CompoundIC50 (nM)Selectivity Ratio (A/B)
Compound 12a1.4>71,400
Compound 12b3.0>10,000

Case Studies

In a recent investigation into the biological activities of oxadiazole derivatives:

  • Study on Anticancer Properties : A series of compounds were synthesized and tested against several cancer cell lines including MCF-7 and A549. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxic activity .
  • In Vivo Studies : Selected compounds were tested in animal models to evaluate their therapeutic potential and toxicity profiles. The results showed promising anticancer effects with minimal side effects at therapeutic doses .

Q & A

Q. How can the synthesis of this compound be optimized for academic research?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:

  • Condensation of triazole precursors with oxadiazole intermediates under reflux (e.g., using DMF as a solvent at 100–120°C for 12–24 hours) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
  • Optimization of reaction time and temperature to improve yields (monitored by TLC/HPLC) .

Example Table: Synthetic Routes

StepReagents/ConditionsPurposeReference
1DMF, 120°C, 24hCyclization of triazole core
2Benzyl halide, K₂CO₃Substitution at position 6
3Ethyl acetate/hexanePurification

Q. What are the key steps in characterizing the molecular structure of this compound?

Methodological Answer: Structural confirmation requires:

  • X-ray crystallography to resolve bond angles and unit cell parameters (e.g., monoclinic crystal system, space group P2₁/c) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substitution patterns (e.g., benzyloxy protons at δ 5.2–5.4 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 567.2012) .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental fate and degradation pathways?

Methodological Answer:

  • Laboratory studies : Use HPLC-MS to monitor hydrolysis/photolysis under controlled conditions (e.g., pH 7.4 buffer, UV light exposure). Measure half-life and identify byproducts .
  • Ecotoxicology assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and assess oxidative stress biomarkers (e.g., catalase activity) .

Example Table: Degradation Study Parameters

ConditionParameterAnalytical ToolReference
HydrolysispH 7.4, 25°CHPLC-MS
PhotolysisUV 254 nmGC-MS

Q. What methodologies are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent modification : Replace benzyloxy groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess effects on bioactivity .
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains) and correlate with IC₅₀ values .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with dose-response curves for EC₅₀ determination .

Example Table: SAR Parameters

DerivativeSubstituentIC₅₀ (µM)Target ProteinReference
A-OCH₃0.45EGFR kinase
B-NO₂1.20Aurora B

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity data be resolved?

Methodological Answer:

  • Reproducibility checks : Validate protocols (e.g., cell line authentication, solvent purity) .
  • Meta-analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic studies : Use siRNA knockdowns to confirm target specificity if conflicting activity is observed .

Experimental Design Considerations

Q. What controls are essential in biological activity assays for this compound?

Methodological Answer:

  • Positive controls : Use established inhibitors (e.g., imatinib for kinase assays) .
  • Solvent controls : Include DMSO/vehicle-only groups to rule out solvent effects .
  • Dose-range validation : Test 5–6 concentrations (e.g., 0.1–100 µM) to ensure linearity in dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.